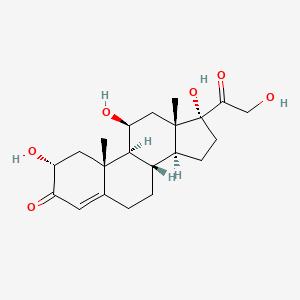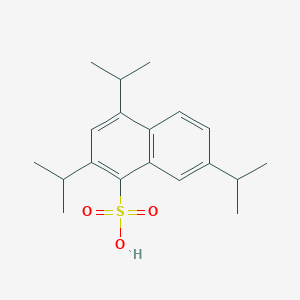
2,4,7-Tri(propan-2-yl)naphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID: , also known by its Unique Ingredient Identifier (UNII) CX7E53UX70, is a chemical compound with the molecular formula C19H26O3S and a molecular weight of 334.473 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID typically involves the sulfonation of 2,4,7-tri(propan-2-yl)naphthalene. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, under controlled temperature and pressure conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the isolation of the desired product .
化学反应分析
Types of Reactions: 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonyl chlorides.
Reduction: Dihydro or tetrahydro derivatives of the naphthalene ring.
Substitution: Halogenated derivatives of the naphthalene ring.
科学研究应用
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonated compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activities. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
相似化合物的比较
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONYL CHLORIDE: Similar structure but with a sulfonyl chloride group instead of a sulfonic acid group.
2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONATE ESTER: Similar structure but with a sulfonate ester group instead of a sulfonic acid group.
Uniqueness: 2,4,7-TRI(PROPAN-2-YL)NAPHTHALENE-1-SULFONIC ACID is unique due to its specific sulfonic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl chloride and sulfonate ester counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
30143-39-6 |
|---|---|
分子式 |
C19H26O3S |
分子量 |
334.5 g/mol |
IUPAC 名称 |
2,4,7-tri(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H26O3S/c1-11(2)14-7-8-15-16(12(3)4)10-17(13(5)6)19(18(15)9-14)23(20,21)22/h7-13H,1-6H3,(H,20,21,22) |
InChI 键 |
YYULUYUZVZOOKX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C(=CC(=C2S(=O)(=O)O)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



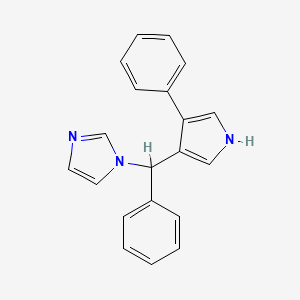
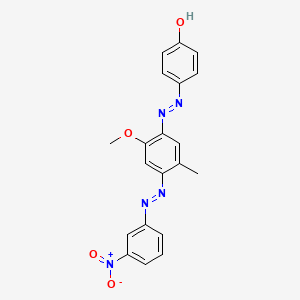
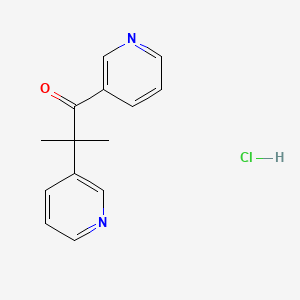
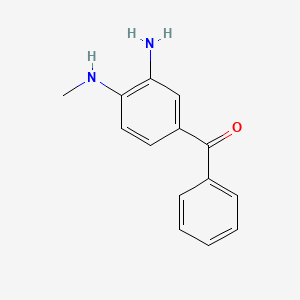

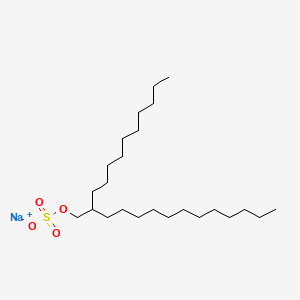

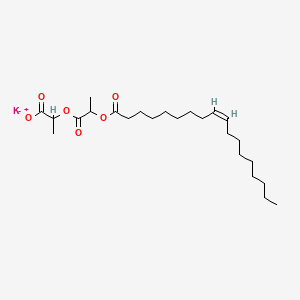
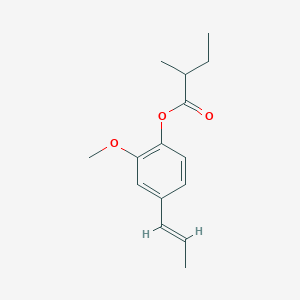
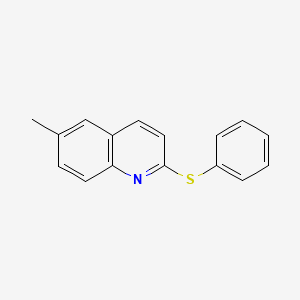
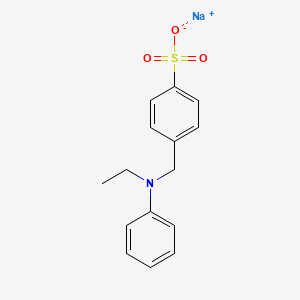
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
